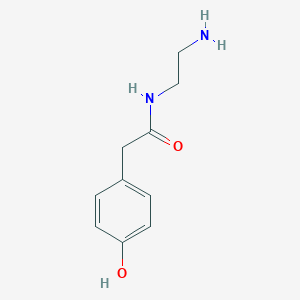

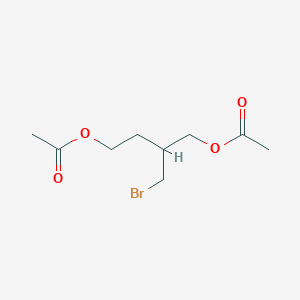

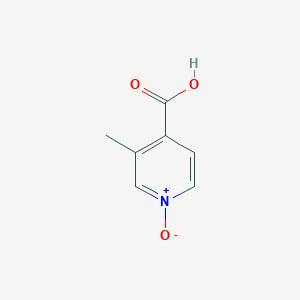

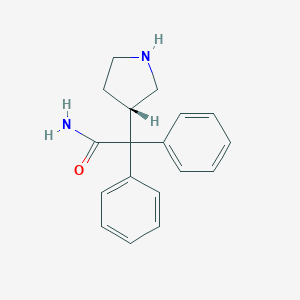

![molecular formula C11H16N2O3 B149366 2-[3-(4-Nitrophenyl)propylamino]ethanol CAS No. 130634-09-2](/img/structure/B149366.png)

2-[3-(4-Nitrophenyl)propylamino]ethanol

Übersicht

Beschreibung

The compound 2-[3-(4-Nitrophenyl)propylamino]ethanol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and synthesis of similar compounds. For instance, the review on 2-(3-methylphenyl) ethanol discusses the toxicology and dermatology of aryl alkyl alcohols, which share a common structural element with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves one-pot sequential reactions, as seen in the synthesis of polysubstituted 3-(3-nitro-2-phenylchroman-4-yl)-3-arylaminoacrylates. This process includes the reaction of arylamines with other reactants in refluxing ethanol, which could be relevant to the synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol . Additionally, the promoting effect of ethanol in the synthesis of N-(2-methylphenyl) hydroxylamine from o-nitrotoluene in a Zn/H2O/CO2 system suggests that ethanol can play a significant role in facilitating certain chemical reactions .

Molecular Structure Analysis

The molecular structure of a related compound, 3,3'-(1,4-Phenylene)bis[2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one] ethanol disolvate, provides insights into the potential structure of 2-[3-(4-Nitrophenyl)propylamino]ethanol. The compound features a central benzene ring with a dihedral angle formed by the fused-ring system, and the presence of ethanol solvent molecules indicates potential solubility characteristics .

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of 2-[3-(4-Nitrophenyl)propylamino]ethanol, they do provide examples of reactions involving similar compounds. For instance, the one-pot sequential reaction mentioned earlier demonstrates the potential for complex reactions involving arylamines, which could be extrapolated to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[3-(4-Nitrophenyl)propylamino]ethanol can be inferred from the properties of similar compounds. Aryl alkyl alcohols, for example, have been reviewed for their toxicologic and dermatologic properties, which could be relevant to the safety assessment of the compound . The promoting effect of ethanol in certain syntheses also suggests that ethanol can influence the selectivity and yield of chemical reactions .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization in Organic Chemistry

2-[3-(4-Nitrophenyl)propylamino]ethanol and its derivatives play a significant role in the synthesis and characterization of various organic compounds. For example, it has been used in the synthesis of unsymmetrical Schiff bases derived from 2,3-diaminopyridine, showcasing its utility in the formation of complex organic structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).

2. Molecular Complex Studies

This compound is also important in molecular complex studies. The crystal structure of molecular complexes involving this chemical, such as with ethanol, has been explored to understand the intermolecular interactions and crystal formation processes (Kochetov & Kuz’mina, 2007).

3. Photoreagents in Biochemistry

In biochemistry, derivatives of 2-[3-(4-Nitrophenyl)propylamino]ethanol have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, demonstrating its potential in biochemical and molecular biology research (Jelenc, Cantor, & Simon, 1978).

4. Liquid Crystalline Properties

Research has also delved into the preparation of polymers containing azobenzene groups under electrical fields using derivatives of this compound, exploring its liquid crystalline properties and applications in materials science (Hosseini & Hoshangi, 2015).

5. Development of Nonlinear Optical Materials

In the field of optics, 2-[3-(4-Nitrophenyl)propylamino]ethanol derivatives have been synthesized for the development of electro-optical active polyurethanes, highlighting its role in creating advanced optical materials (Jecs et al., 2009).

Safety And Hazards

“2-[3-(4-Nitrophenyl)propylamino]ethanol” is a strongly toxic substance . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Eigenschaften

IUPAC Name |

2-[3-(4-nitrophenyl)propylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c14-9-8-12-7-1-2-10-3-5-11(6-4-10)13(15)16/h3-6,12,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJQCMUPYAXGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCNCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439625 | |

| Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Nitrophenyl)propylamino]ethanol | |

CAS RN |

130634-09-2 | |

| Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.